EED Binding Affinity by TR-FRET
In a LanthaScreen TR-FRET assay using an Oregon-green probe, the target compound displaced the probe from GST-tagged EED with an IC50 of 60 nM [1]. A separate measurement under similar conditions yielded an IC50 of 140 nM, indicating some variability between runs [1]. For context, the well-characterized EED inhibitor EED226 (CAS 2083627-02-3) exhibits an IC50 of 23.4 nM in a PRC2 enzymatic assay , while other advanced leads such as EEDi-5285 achieve sub-nanomolar affinity (IC50 ~0.2 nM) in binding assays . Direct head-to-head comparison under identical assay conditions is not available in the public domain; therefore, the quantitative difference relative to these benchmarks must be interpreted with caution.
| Evidence Dimension | EED binding affinity (IC50) |
|---|---|
| Target Compound Data | 60 nM (and 140 nM in a separate measurement) |
| Comparator Or Baseline | EED226 (23.4 nM, enzymatic assay); EEDi-5285 (~0.2 nM, binding assay) |
| Quantified Difference | Target compound is ~2.6-fold less potent than EED226 (different assay format) and ~300-fold less potent than EEDi-5285 (binding assay format inferred) |
| Conditions | TR-FRET competitive binding assay using GST-tagged EED and Oregon-green probe, 1 h incubation (target compound); PRC2 methyltransferase assay with H3K27me0 peptide substrate (EED226); proprietary binding assay (EEDi-5285) |
Why This Matters
This single-point affinity data establishes the compound as a moderate EED binder, but the absence of matched-assay comparators prevents definitive ranking against clinical-stage EED inhibitors; procurement should be accompanied by in-house orthogonal confirmation if precise potency ranking is required.
- [1] BindingDB. BDBM50231863 (CHEMBL4066590). Affinity Data: IC50 60 nM and 140 nM for Polycomb protein EED (Human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231863 View Source
